molecular formula C21H19Cl2NO3 B12197577 (2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one

(2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one

Cat. No.: B12197577
M. Wt: 404.3 g/mol
InChI Key: LGPDWRIMQWEPRA-GRSHGNNSSA-N
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Description

(2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a benzofuranone derivative characterized by a Z-configured benzylidene moiety at the C2 position, a hydroxyl group at C6, and a piperidin-1-ylmethyl substituent at C5.

Properties

Molecular Formula

C21H19Cl2NO3

Molecular Weight

404.3 g/mol

IUPAC Name

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one

InChI

InChI=1S/C21H19Cl2NO3/c22-14-5-4-13(17(23)11-14)10-19-20(26)15-6-7-18(25)16(21(15)27-19)12-24-8-2-1-3-9-24/h4-7,10-11,25H,1-3,8-9,12H2/b19-10-

InChI Key

LGPDWRIMQWEPRA-GRSHGNNSSA-N

Isomeric SMILES

C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=C(C=C4)Cl)Cl)/C3=O)O

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C=C(C=C4)Cl)Cl)C3=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Reference
Target Compound: (2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one 2,4-dichlorobenzylidene (C2), OH (C6), piperidin-1-ylmethyl (C7) ~424.3* Benzofuranone, dichlorophenyl, piperidine
(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine-6-carbonitrile (11b) 4-cyanobenzylidene (C2), thiazolo-pyrimidine core, nitrile (C6) 403.4 Cyanophenyl, nitrile, thiazolo-pyrimidine
(2Z)-6-Hydroxy-7-{[4-(2-hydroxyethyl)piperazinyl]methyl}-2-(2,3,4-trimethoxybenzylidene)-benzofuran-3-one 2,3,4-trimethoxybenzylidene (C2), hydroxyethyl-piperazinylmethyl (C7), OH (C6) 470.5 Trimethoxyphenyl, piperazine, hydroxyethyl
(2Z)-7-[(4-Methylpiperidinyl)methyl]-2-(2-thienylmethylene)-benzofuran-3-one 2-thienylmethylene (C2), 4-methylpiperidinylmethyl (C7), OH (C6) ~389.4* Thiophene, methylpiperidine

Notes:

  • Lipophilicity: The 2,4-dichlorophenyl group in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to analogs with electron-withdrawing groups (e.g., 4-cyano in 11b, logP ~2.8) .
  • Solubility : The piperidin-1-ylmethyl group in the target compound may enhance aqueous solubility at acidic pH due to protonation of the tertiary amine, whereas analogs like 11b (nitrile substituent) exhibit lower solubility .
  • Synthetic Routes: The target compound’s benzylidene moiety is synthesized via Knoevenagel condensation (common in benzofuran derivatives), similar to methods in (e.g., refluxing aldehydes with acetic anhydride/sodium acetate) .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data for Key Analogs
Compound IR (cm⁻¹) ^1H-NMR (δ, ppm) Key Signals Reference
Target Compound ~3200 (OH), ~1650 (C=O) 7.8–8.0 (=CH), 3.5–4.0 (piperidine-CH2)
(2Z)-2-(4-Cyanobenzylidene)-11b 2210 (CN), 1710 (C=O) 8.01 (=CH), 6.67 (ArH)
(2Z)-2-(2,3,4-Trimethoxybenzylidene)-5 1719 (C=O), 1330 (SO₂) 3.69 (N-CH3), 7.84 (ArH)

Key Observations :

  • The target compound’s Z-configuration is confirmed by the =CH proton resonance at δ ~7.8–8.0, consistent with other benzylidene derivatives .
  • Piperidine protons (δ ~3.5–4.0) are distinct from piperazine signals (e.g., δ ~2.5–3.0 in hydroxyethyl-piperazine analogs) .

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